molecular formula C12H13F3N6S B2907117 2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine CAS No. 2415511-30-5

2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine

Cat. No.: B2907117
CAS No.: 2415511-30-5
M. Wt: 330.33
InChI Key: ZDHMDXSRFBBROH-UHFFFAOYSA-N
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Description

2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains a thiadiazole ring, a piperazine ring, and a pyrimidine ring with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group. The piperazine ring is then synthesized and attached to the pyrimidine ring. Finally, the thiadiazole ring is formed and connected to the piperazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiadiazole compounds.

Scientific Research Applications

2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine: is similar to other thiadiazole derivatives, such as 2-Methyl-5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-1,3,4-oxadiazole and 2-Methyl-5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-1,3,4-triazole.

    Pyrimidine derivatives: Compounds like 2-(Pyridin-2-yl)pyrimidine also share structural similarities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N6S/c1-8-18-19-11(22-8)21-6-4-20(5-7-21)10-16-3-2-9(17-10)12(13,14)15/h2-3H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHMDXSRFBBROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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